N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step usually involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H18Cl2N6O |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18Cl2N6O/c1-11-6-16(18-12(2)26-27(3)19(18)24-11)20(29)25-15-8-23-28(10-15)9-13-4-5-14(21)7-17(13)22/h4-8,10H,9H2,1-3H3,(H,25,29) |
InChI Key |
SADQLACRZSBFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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